A Technical Guide to the Structure and Significance of Octadecanoyl-L-threo-sphingosine
A Technical Guide to the Structure and Significance of Octadecanoyl-L-threo-sphingosine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecanoyl-L-threo-sphingosine is a specific type of ceramide, a class of lipid molecules that are fundamental to cellular structure and signaling. Ceramides are composed of a sphingoid base, in this case, L-threo-sphingosine, linked to a fatty acid via an amide bond. The "octadecanoyl" component specifies the fatty acid as octadecanoic acid (stearic acid), an 18-carbon saturated fatty acid.
Sphingolipids are not merely structural components of the cell membrane; they are critical bioactive molecules involved in a myriad of cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1][2] The specific stereochemistry of the sphingoid base, along with the nature of the N-acyl chain, dictates the molecule's precise biological function and metabolic fate. This guide provides a detailed examination of the structure, properties, and biological context of Octadecanoyl-L-threo-sphingosine.
Chemical Structure and Properties
The defining feature of Octadecanoyl-L-threo-sphingosine is the specific stereochemical arrangement at the C2 (amino) and C3 (hydroxyl) positions of the sphingosine (B13886) backbone, which is described as threo. The IUPAC name for the core L-threo-sphingosine backbone is (2S,3S,4E)-2-aminooctadec-4-ene-1,3-diol.[3] When N-acylated with octadecanoic acid, it forms the ceramide N-((2S,3S,4E)-1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide.
Molecular Structure Visualization
The chemical structure, highlighting the key functional groups and stereochemistry, is depicted below.
Caption: 2D structure of Octadecanoyl-L-threo-sphingosine.
Physicochemical Properties
Quantitative data for lipids can vary based on experimental conditions and predictive algorithms. The following table summarizes key physicochemical properties derived from related structures and predictive models. The properties for the L-threo-sphingosine backbone are provided for reference.
| Property | Value (Octadecanoyl-L-erythro-sphingosine) | Value (L-threo-sphingosine) |
| Molecular Formula | C₃₆H₇₁NO₃[4][5] | C₁₈H₃₇NO₂[3] |
| Molecular Weight | 565.96 g/mol [4][5] | 299.5 g/mol [3] |
| Density | 0.915 ± 0.06 g/cm³ (Predicted)[5] | N/A |
| Boiling Point | 694.5 ± 55.0 °C (Predicted)[5] | N/A |
| pKa | 13.54 ± 0.20 (Predicted)[5] | N/A |
| XLogP3 | N/A | 5.3[3] |
| Hydrogen Bond Donors | 2[4] | 3[3] |
| Hydrogen Bond Acceptors | 3[4] | 2[3] |
| Topological Polar Surface Area | 69.45 Ų[4] | 66.5 Ų[3] |
Note: Data for the exact threo-ceramide is limited; properties for the more common erythro isomer are listed for comparison.
Biological Significance and Signaling Pathways
Ceramides like Octadecanoyl-L-threo-sphingosine are central hubs in sphingolipid metabolism.[6] The de novo synthesis pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[7][8] This ultimately produces a ceramide backbone that can be modified.
Ceramides serve as precursors for more complex sphingolipids and can be catabolized into other signaling molecules.[9] The balance between ceramide, sphingosine, and its phosphorylated form, sphingosine-1-phosphate (S1P), acts as a critical "rheostat" for cell fate.[7] Generally, an accumulation of ceramide is associated with pro-apoptotic and anti-proliferative signals, whereas S1P promotes cell survival, proliferation, and migration.[2][8][9]
Core Sphingolipid Metabolic Pathway
The diagram below illustrates the central role of ceramide in the sphingolipid metabolic network.
Caption: Central role of ceramide in sphingolipid metabolism.
Experimental Protocols
The generation and study of specific sphingolipid isomers rely on precise chemical synthesis and robust biosynthetic assays.
Chemical Synthesis of L-threo-sphingosine
Stereoselective synthesis is crucial for producing specific isomers like L-threo-sphingosine for use as research standards or in drug development.
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Method 1: From an Anti-Epoxide: A described method involves the stereospecific synthesis from an anti-epoxide. The key step is the reaction of the epoxide with an azide (B81097) salt (e.g., sodium azide) in the presence of ammonium (B1175870) chloride to stereospecifically open the epoxide ring and form the required azido (B1232118) alcohol precursor.[10] Subsequent chemical modifications, including reduction of the azide to an amine and deprotection, yield the final L-threo-sphingosine product.[10]
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Method 2: Copper(I)-Catalyzed Alkylation: An alternative approach utilizes the Cu(I)-catalyzed alkylation of a γ-vinyl-γ-lactone derived from D-mannose.[11] This method involves a sequential SN2' ring-opening reaction followed by esterification, which sets up the stereocenters for the incorporation of the amine functionality and subsequent reduction to yield the target amino alcohol.[11]
The synthesized L-threo-sphingosine can then be acylated with octadecanoyl chloride or a related activated form of stearic acid to produce the final ceramide product.
Workflow for Stereoselective Synthesis
The logical flow for a generalized stereoselective synthesis is outlined below.
Caption: Generalized workflow for the chemical synthesis of ceramides.
Monitoring De Novo Sphingolipid Synthesis
The de novo synthesis pathway can be monitored experimentally using stable-isotope labeling combined with liquid chromatography-mass spectrometry (LC-MS).[8]
-
Protocol Outline:
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Cell Culture: Prepare cell or tissue homogenates (e.g., microsomes) containing the necessary enzymes for sphingolipid synthesis.
-
Labeling: Introduce stable-isotope labeled precursors, such as ¹³C- or ¹⁵N-L-serine and ¹³C- or ²H-palmitoyl-CoA, into the reaction mixture.
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Incubation: Incubate the mixture under conditions that promote enzymatic activity, allowing for the incorporation of labeled precursors into newly synthesized sphingolipids.
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Lipid Extraction: Stop the reaction and perform a total lipid extraction using a method like Bligh-Dyer or Folch extraction.
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LC-MS Analysis: Analyze the lipid extract using a high-resolution mass spectrometer coupled with liquid chromatography. The mass shift corresponding to the incorporated stable isotopes allows for the precise quantification of newly synthesized sphingolipids, distinguishing them from the pre-existing unlabeled pool.[8]
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References
- 1. Bioactive sphingolipids: metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novelty of Sphingolipids in the Central Nervous System Physiology and Disease: Focusing on the Sphingolipid Hypothesis of Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Threo-sphingosine, (-)- | C18H37NO2 | CID 11130338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. Octadecanoyl-L-erythro-sphingosine [chembk.com]
- 6. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 9. Roles of Bioactive Sphingolipids in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5488167A - Synthesis of sphingosines - Google Patents [patents.google.com]
- 11. Cu(I)-catalyzed alkylation of γ-vinyl-γ-Lactone for the stereoselective synthesis of L-threo sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
